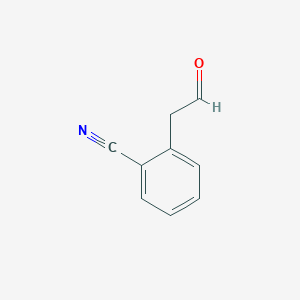

2-(2-Oxoethyl)benzonitrile

Descripción

Historical Context and Evolution of Synthesis Methodologies for Benzonitrile (B105546) Derivatives

The chemistry of benzonitriles, organic compounds featuring a cyano group attached to a benzene (B151609) ring, has a rich history. Traditionally, the synthesis of benzonitrile itself involved harsh methods such as the dehydration of benzamide (B126) or the Rosenmund–von Braun reaction, which utilizes cuprous cyanide. chemrxiv.orgresearchgate.net A significant advancement came with the development of ammoxidation of toluene, a vapor-phase catalytic reaction with ammonia (B1221849) and oxygen at high temperatures. chemrxiv.orgresearchgate.net

The synthesis of substituted benzonitriles has also seen considerable evolution. Early methods often involved multi-step sequences starting from corresponding benzoic acids, converting them to acid chlorides, then amides, and finally dehydrating the amides to nitriles. google.com More contemporary approaches focus on efficiency and functional group tolerance. Palladium-catalyzed cyanation reactions, for instance, have become a powerful tool for introducing a nitrile group onto an aromatic ring, starting from aryl halides or triflates. acs.org The development of new catalytic systems, including the use of cost-effective and less toxic cyanide sources like potassium ferrocyanide, represents a significant step forward in making these syntheses more practical and scalable. acs.orgresearchgate.net Modern strategies also include innovative cascade reactions and one-pot procedures that allow for the construction of highly substituted benzonitriles with greater complexity and efficiency. acs.org

Significance of 2-(2-Oxoethyl)benzonitrile as a Synthetic Intermediate

2-(2-Oxoethyl)benzonitrile has emerged as a particularly valuable synthetic intermediate due to the presence of two reactive functional groups: a ketone and a nitrile. This dual reactivity allows for a diverse range of chemical transformations, making it a versatile building block for the synthesis of various heterocyclic compounds.

One of the most prominent applications of 2-(2-Oxoethyl)benzonitrile is in the synthesis of isoquinoline (B145761) derivatives. chemrxiv.orgresearchgate.netmdpi.com Isoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. researchgate.net Traditional isoquinoline syntheses can be complex, but 2-(2-Oxoethyl)benzonitrile provides a direct and efficient route. For example, it can react with various amines in a cascade reaction involving nucleophilic addition to the nitrile group followed by an intramolecular cyclization onto the ketone, leading to the formation of aminated isoquinolines. chemrxiv.orgresearchgate.net Researchers have developed metal-free protocols for this transformation, enhancing its environmental friendliness and cost-effectiveness. chemrxiv.orgresearchgate.net

Furthermore, 2-(2-Oxoethyl)benzonitrile is a key precursor for the synthesis of other important heterocyclic systems, such as pyrimidinones. kuleuven.bekuleuven.be Pyrimidinones are another class of compounds with a broad spectrum of biological activities, including antiviral and anticancer properties. juniperpublishers.comd-nb.info The use of 2-(2-Oxoethyl)benzonitrile in Ugi adducts, followed by gold-catalyzed tandem hydroamination/cycloisomerization, has enabled the rapid construction of complex, fused 2,3-annulated 4-pyrimidinones. kuleuven.bekuleuven.be

The strategic placement of the oxoethyl and nitrile groups at the ortho position is crucial for its utility in these cyclization reactions, allowing for the formation of fused ring systems. This makes 2-(2-Oxoethyl)benzonitrile a superior starting material for building molecular complexity in a controlled and predictable manner.

Scope and Research Objectives Pertaining to 2-(2-Oxoethyl)benzonitrile Chemistry

Current and future research involving 2-(2-Oxoethyl)benzonitrile is focused on several key areas. A primary objective is the development of more sustainable and efficient synthetic methodologies. This includes the exploration of metal-free catalytic systems, the use of water as a solvent, and the design of one-pot, multi-component reactions to minimize waste and improve atom economy. chemrxiv.orgresearchgate.net

Another significant research direction is the expansion of the library of heterocyclic compounds that can be synthesized from 2-(2-Oxoethyl)benzonitrile. rsc.org This involves investigating its reactivity with a wider range of nucleophiles and electrophiles to generate novel scaffolds with potential applications in medicinal chemistry and materials science. chemrxiv.orgresearchgate.net For instance, the synthesis of diverse isoquinoline and pyrimidinone derivatives with various substituents is an active area of investigation, aiming to create molecules with tailored biological activities. researchgate.netkuleuven.bekuleuven.be

Mechanistic studies also form a crucial part of the research landscape. A deeper understanding of the reaction pathways, including the role of catalysts and intermediates, can lead to the optimization of existing methods and the rational design of new transformations. acs.orgrsc.org For example, detailed investigations into the cascade reactions leading to isoindolin-1-ones have provided valuable insights into the factors controlling the reaction outcome. acs.org

Ultimately, the overarching goal is to leverage the unique chemical properties of 2-(2-Oxoethyl)benzonitrile to access novel and functionally important molecules that can address challenges in areas such as drug discovery and the development of advanced materials.

Interactive Data Tables

Physical and Chemical Properties of 2-(2-Oxoethyl)benzonitrile

| Property | Value |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| CAS Number | 441790-71-2 |

| Appearance | Off-white solid |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Soluble in common organic solvents like DMSO and CDCl₃ |

Data sourced from available chemical literature and databases. beilstein-journals.org

Synthesis of Aminated Isoquinolines from 2-(2-Oxo-2-phenylethyl)benzonitrile and Amines

| Entry | Amine | Solvent | Temperature (°C) | Yield (%) |

| 1 | Piperidine | Toluene | 110 | 78 |

| 2 | Piperidine | Toluene (with increased catalyst) | 110 | 86 |

| 3 | Morpholine | Water | 100 | 97 |

| 4 | 1-Benzylpiperazine | Water | 100 | 95 |

| 5 | Aniline | Water | 100 | 66 |

This table summarizes the results of a study on the metal-free synthesis of aminated isoquinolines, demonstrating the versatility of the reaction with different amines. chemrxiv.orgresearchgate.net

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H7NO |

|---|---|

Peso molecular |

145.16 g/mol |

Nombre IUPAC |

2-(2-oxoethyl)benzonitrile |

InChI |

InChI=1S/C9H7NO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,6H,5H2 |

Clave InChI |

YNCKQFODQLBDRQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)CC=O)C#N |

Origen del producto |

United States |

Synthetic Strategies and Methodological Advancements for 2 2 Oxoethyl Benzonitrile

Direct Synthesis Approaches

Direct synthesis methods focus on constructing the core structure of 2-(2-oxoethyl)benzonitrile from simpler starting materials in a single or few steps. These approaches include alkylation and acylation reactions, condensation reactions, and nucleophilic substitution pathways.

Alkylation and Acylation Reactions

Friedel-Crafts reactions are a cornerstone of aromatic chemistry and provide a direct route to introduce alkyl and acyl groups onto a benzene (B151609) ring. iitk.ac.insaskoer.ca

Friedel-Crafts Acylation: This method involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). iitk.ac.insigmaaldrich.com The reaction proceeds through an electrophilic aromatic substitution mechanism, where a resonance-stabilized acylium ion is generated and subsequently attacked by the aromatic ring. sigmaaldrich.comsaskoer.ca A key advantage of Friedel-Crafts acylation over alkylation is that the acyl group is deactivating, preventing further reactions on the product. libretexts.org

A plausible route to a precursor of 2-(2-oxoethyl)benzonitrile could involve the Friedel-Crafts acylation of a suitable benzonitrile (B105546) derivative. For instance, reacting a protected 2-halobenzonitrile with an appropriate acylating agent could introduce the oxoethyl side chain.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto an aromatic ring using an alkyl halide and a Lewis acid catalyst. saskoer.ca However, this method is often limited by polyalkylation and the potential for carbocation rearrangements, making it less controlled than acylation. libretexts.org

The following table summarizes key aspects of Friedel-Crafts reactions:

| Reaction Type | Reagents | Catalyst | Key Features |

| Acylation | Acyl halide or anhydride | Lewis Acid (e.g., AlCl₃) | Forms monoacylated products; no carbocation rearrangement. sigmaaldrich.comlibretexts.org |

| Alkylation | Alkyl halide | Lewis Acid (e.g., AlCl₃) | Prone to polyalkylation and carbocation rearrangements. libretexts.org |

Condensation Reactions

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are another powerful tool for carbon-carbon bond formation. towson.edu The Knoevenagel condensation, for example, involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. nih.gov

In the context of synthesizing precursors to 2-(2-oxoethyl)benzonitrile, a condensation reaction between a suitably substituted benzaldehyde (B42025) and a compound containing a reactive methylene group could be envisioned. For instance, the condensation of phthalaldehydic acid with various acetophenones has been used to synthesize 3-(2-oxo-aryl)-isobenzofuran-1(3H)-ones. researchgate.net

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions (SN2) are fundamental in organic synthesis for forming new bonds. masterorganicchemistry.com These reactions involve the attack of a nucleophile on an electrophilic carbon atom, resulting in the displacement of a leaving group. libretexts.org

A potential nucleophilic substitution strategy for synthesizing 2-(2-oxoethyl)benzonitrile could involve the reaction of an enolate ion with a 2-halobenzonitrile. Enolates, being potent nucleophiles, can be generated from ketones or esters and can participate in SN2 reactions with primary or methyl halides. libretexts.org

Functional Group Interconversions for 2-(2-Oxoethyl)benzonitrile Formation

Functional group interconversion (FGI) is a strategic approach in synthesis where one functional group is converted into another. ub.eduimperial.ac.uk This is often necessary when direct synthesis methods are not feasible or when a specific functional group is required for a subsequent transformation.

Transformation of Nitrile Precursors

The nitrile group is a versatile functional group that can be transformed into various other groups. researchgate.net The synthesis of 2-(2-oxoethyl)benzonitrile can be achieved by starting with a precursor that already contains the nitrile moiety and then introducing or modifying the oxoethyl side chain.

One documented approach involves the reaction of 2-(2-oxo-2-arylethyl)benzonitriles with amines in an aqueous medium to synthesize aminated isoquinolines. chemrxiv.orgresearchgate.net This highlights the utility of the 2-(2-oxoethyl)benzonitrile scaffold in further synthetic transformations. The starting 2-(2-oxo-2-arylethyl)benzonitriles themselves can be prepared, for example, from the reaction of the corresponding 2-(arylethyl)benzonitrile. chemrxiv.org

The following table shows examples of substituted 2-(2-oxo-2-arylethyl)benzonitriles that have been synthesized:

| Compound | Molecular Formula | Starting Materials |

| 2-(2-(4-Ethoxyphenyl)-2-oxoethyl)benzonitrile | C₁₇H₁₆NO₂ | 2-(4-Ethoxyphenylethyl)benzonitrile |

| 2-(2-(3-Fluorophenyl)-2-oxoethyl)benzonitrile | C₁₅H₁₁FNO | 2-(3-Fluorophenylethyl)benzonitrile |

| 4-Chloro-2-(2-(3-fluorophenyl)-2-oxoethyl)benzonitrile | C₁₅H₁₀ClFNO | 4-Chloro-2-(3-fluorophenylethyl)benzonitrile |

| 2-(2-Oxo-2-(thiophen-2-yl)ethyl)benzonitrile | C₁₃H₁₀NOS | 2-(Thiophen-2-ylethyl)benzonitrile |

Data sourced from ChemRxiv and ResearchGate. chemrxiv.orgresearchgate.net

Modification of Oxoethyl Moieties

Another functional group interconversion strategy involves modifying a pre-existing side chain on the benzonitrile ring to create the desired oxoethyl group. This could involve the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative.

For instance, the oxidation of a 2-(2-hydroxyethyl)benzonitrile (B1394167) using a suitable oxidizing agent like pyridinium (B92312) chlorochromate (PCC) could yield 2-(2-oxoethyl)benzonitrile. Conversely, the partial reduction of a 2-(carboxymethyl)benzonitrile derivative could also lead to the target compound.

Advanced and Sustainable Synthetic Methodologies

The evolution of synthetic chemistry has continually striven for greater efficiency, sustainability, and elegance. In the context of 2-(2-oxoethyl)benzonitrile chemistry, this has translated into the development of novel methodologies that minimize waste, avoid harsh conditions, and offer high degrees of selectivity.

Recent breakthroughs have established metal-free cascade reactions as a powerful tool for the synthesis of complex molecules from relatively simple starting materials in a single operation. A notable example is the synthesis of aminated isoquinoline (B145761) frameworks from 2-(2-oxo-2-arylethyl)benzonitrile. nih.govtdx.cat This approach represents a significant advance as it circumvents the need for transition metal catalysts, which are often expensive and can leave toxic residues in the final product. tdx.cat

The reaction typically proceeds through a nucleophilic attack of an amine on the nitrile group of 2-(2-oxo-2-phenylethyl)benzonitrile. This activation of the nitrile is facilitated by a network of hydrogen bonds, often in a protic solvent, leading to a six-membered transition state. chemrxiv.org Subsequent intramolecular cyclization onto the carbonyl carbon furnishes the isoquinoline scaffold. chemrxiv.org This methodology is characterized by its operational simplicity, high functional group tolerance, and atom economy. tdx.cat

A variety of substituted 2-(2-oxo-2-arylethyl)benzonitriles have been shown to be effective substrates in these cascade reactions, tolerating both electron-donating and electron-withdrawing groups on the aryl ring. chemrxiv.org

Table 1: Substrate Scope for Metal-Free Cascade Synthesis of Aminated Isoquinolines

| Entry | 2-(2-Oxo-2-arylethyl)benzonitrile Derivative | Amine | Product Yield (%) |

| 1 | 2-(2-Oxo-2-phenylethyl)benzonitrile | Piperidine | 97 |

| 2 | 2-(2-(4-Methylphenyl)-2-oxoethyl)benzonitrile | 1-Benzylpiperazine | 94 |

| 3 | 2-(2-(4-Ethoxyphenyl)-2-oxoethyl)benzonitrile | 1-Benzylpiperazine | 98 |

| 4 | 2-(2-(4-Fluorophenyl)-2-oxoethyl)benzonitrile | 1-Benzylpiperazine | 95 |

| 5 | 4-Bromo-2-(2-oxo-2-phenylethyl)benzonitrile | 1-Benzylpiperazine | 72 |

| 6 | 4-Chloro-2-(2-(3-fluorophenyl)-2-oxoethyl)benzonitrile | 1-Benzylpiperazine | 66 |

This table presents a selection of yields for the metal-free cascade reaction between various substituted 2-(2-oxo-2-arylethyl)benzonitriles and amines. The data is compiled from Sharma et al. (2023). nih.govtdx.catchemrxiv.orgorganic-chemistry.org

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and economic advantages over traditional organic solvents. The development of reaction protocols in aqueous media for the synthesis of derivatives from 2-(2-oxoethyl)benzonitrile is therefore a significant stride towards sustainability. nih.govtdx.cat

Remarkably, the metal-free cascade reactions described above can be efficiently conducted in water. nih.govtdx.cat Performing these reactions in an aqueous medium not only aligns with green chemistry principles but can also enhance reaction rates and selectivity due to hydrophobic effects and the unique hydrogen-bonding capabilities of water. The protocol involves heating a mixture of the 2-(arylethyl)benzonitrile derivative and the corresponding amine in water. nih.gov The simplicity of the procedure, which often involves just mixing the reactants in water and heating, followed by a straightforward work-up, makes it highly attractive for large-scale synthesis. nih.govtdx.cat

Homogeneous gold catalysis has emerged as a powerful tool for the activation of C–C multiple bonds towards a variety of transformations, including hydroamination and cycloisomerization reactions. beilstein-journals.orgacs.orgnih.gov While direct examples employing 2-(2-oxoethyl)benzonitrile as a substrate are not extensively documented, the principles of gold(I)-catalyzed reactions suggest a high potential for its application in synthesizing complex heterocyclic structures from this precursor.

Gold(I) catalysts are particularly effective in activating alkynes and allenes towards nucleophilic attack. beilstein-journals.orgnih.gov A hypothetical Gold(I)-catalyzed hydroamination/cycloisomerization cascade starting from an alkyne-containing analogue of 2-(2-oxoethyl)benzonitrile could proceed as follows:

Activation of the Alkyne: The gold(I) catalyst would coordinate to the alkyne, rendering it more electrophilic.

Intramolecular Hydroamination: A tethered amine nucleophile would then attack the activated alkyne in an intramolecular fashion. This step can proceed via different modes of cyclization (e.g., 5-exo-dig or 6-endo-dig), leading to different ring sizes. beilstein-journals.org

Cycloisomerization: The resulting intermediate could then undergo further cyclization, potentially involving the nitrile or ketone functionalities, to construct complex polycyclic systems.

The regioselectivity of the initial nucleophilic attack is often governed by electronic and steric factors of the substrate. nih.gov Gold(I)-catalyzed reactions are known for their high functional group tolerance and are typically conducted under mild conditions. beilstein-journals.org For instance, gold(I) complexes have been successfully used in the synthesis of various nitrogen-containing heterocycles such as pyrroles and piperidines through intramolecular hydroamination of alkynes. beilstein-journals.org

Stereoselective and Regioselective Synthesis of Substituted 2-(2-Oxoethyl)benzonitrile Analogues

The synthesis of substituted analogues of 2-(2-oxoethyl)benzonitrile with precise control over stereochemistry and regiochemistry is crucial for exploring their full potential in medicinal chemistry and materials science. This involves the strategic introduction of functional groups and chiral centers.

Stereoselective Synthesis:

The creation of chiral analogues of 2-(2-oxoethyl)benzonitrile can be achieved through various asymmetric synthetic strategies. One common approach is the use of chiral catalysts or auxiliaries to control the formation of stereocenters. For example, the asymmetric reduction of the ketone functionality would lead to chiral secondary alcohols. Enzymatic reactions, known for their high stereoselectivity, could also be employed. researchgate.net

Another powerful strategy is the use of stereoselective C-C bond-forming reactions to construct the carbon skeleton. For instance, asymmetric aldol (B89426) reactions or Michael additions could be utilized to introduce chirality at the α- or β-positions relative to the carbonyl group. The development of organocatalytic methods has provided a wealth of opportunities for the atroposelective synthesis of axially chiral biaryls, a structural motif that could be incorporated into analogues of 2-(2-oxoethyl)benzonitrile. beilstein-journals.org

Regioselective Synthesis:

Controlling the position of substituents on the aromatic ring or the side chain of 2-(2-oxoethyl)benzonitrile is key to tuning its properties. Regiocontrolled synthesis can be achieved through several methods:

Directed Ortho-Metalation (DoM): This strategy uses a directing group to guide the deprotonation and subsequent electrophilic substitution at a specific position on the aromatic ring.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, allow for the precise installation of substituents at specific positions, provided a suitable halo-substituted precursor is available.

Cycloaddition Reactions: [3+2] cycloaddition reactions can be employed to construct heterocyclic rings with high regioselectivity, which could then be further elaborated to yield substituted analogues. researchgate.netmdpi.com For example, the reaction of benzynes with pyridine (B92270) N-oxides can be tuned to selectively produce 2-substituted pyridines. rsc.org

Recent research has also focused on the regioselective functionalization of heterocyclic systems that could be derived from 2-(2-oxoethyl)benzonitrile. For instance, highly regioselective methods for the synthesis of substituted oxazoles from unsymmetrical internal alkynes under gold catalysis have been reported. rsc.org

Reactivity and Reaction Mechanisms of 2 2 Oxoethyl Benzonitrile

Carbonyl Group Reactivity in 2-(2-Oxoethyl)benzonitrile

The carbonyl group (C=O) is characterized by a polarized double bond, where the oxygen atom carries a partial negative charge and the carbon atom a partial positive charge. This inherent polarity makes the carbonyl carbon an electrophilic center, susceptible to attack by various nucleophiles. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of carbonyl compounds. masterorganicchemistry.com The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the pi (π) bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org

Strong nucleophiles, such as those found in organometallic reagents (e.g., Grignard reagents) or hydride reagents (e.g., lithium aluminum hydride, sodium borohydride), can directly attack the carbonyl carbon. masterorganicchemistry.com The addition is often irreversible. masterorganicchemistry.com For instance, reduction with sodium borohydride would convert the ketone functionality into a secondary alcohol.

| Nucleophile (Reagent) | Product Type | General Mechanism |

|---|---|---|

| Hydride (:H⁻) from NaBH₄ or LiAlH₄ | Secondary Alcohol | 1. Nucleophilic attack by hydride on the carbonyl carbon. 2. Protonation of the resulting alkoxide. |

| Organometallic (R:⁻) from Grignard (RMgX) or Organolithium (RLi) | Tertiary Alcohol | 1. Nucleophilic attack by the carbanion on the carbonyl carbon. 2. Protonation of the alkoxide intermediate in an acidic workup. |

| Cyanide (:CN⁻) | Cyanohydrin | 1. Nucleophilic attack by the cyanide ion. 2. Protonation of the alkoxide by a source like HCN or acid. chemguide.co.uk |

Condensation Reactions with Carbonyl Compounds

The methylene (B1212753) group (–CH₂–) adjacent to the carbonyl in 2-(2-Oxoethyl)benzonitrile has acidic protons. In the presence of a base, one of these protons can be removed to form a nucleophilic enolate. vanderbilt.edu This enolate can then react with other electrophilic carbonyl compounds in what are known as condensation reactions. libretexts.org These reactions are crucial for forming new carbon-carbon bonds. vanderbilt.edu

A significant example of this reactivity is the Friedländer annulation, which is a widely used method for synthesizing quinoline derivatives. wikipedia.orgnih.gov In this reaction, a 2-aminoaryl aldehyde or ketone condenses with a compound containing a reactive α-methylene group, such as 2-(2-Oxoethyl)benzonitrile. researchgate.netorganic-chemistry.org The reaction, which can be catalyzed by either acid or base, proceeds through an initial condensation followed by a cyclodehydration step to form the quinoline ring system. researchgate.net

Mechanism of Friedländer Annulation: There are two plausible mechanisms.

Aldol (B89426) Condensation Pathway: The reaction begins with an aldol-type condensation between the enolate of 2-(2-Oxoethyl)benzonitrile and the 2-aminoaryl carbonyl compound. The resulting adduct then undergoes cyclization and dehydration to form the quinoline. wikipedia.org

Schiff Base Pathway: An initial reaction forms a Schiff base (imine) between the amine of the 2-aminoaryl ketone and the carbonyl of 2-(2-Oxoethyl)benzonitrile. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to yield the final quinoline product. wikipedia.org

Nitrile Group Reactivity in 2-(2-Oxoethyl)benzonitrile

The nitrile group (–C≡N) is analogous to a carbonyl group in that it is also polarized and contains an electrophilic carbon atom. openstax.org This allows it to undergo nucleophilic addition reactions, although it is generally less reactive than a carbonyl group. openstax.org

Nucleophilic Addition to Nitrile

Strong nucleophiles can add directly to the nitrile carbon, while weaker nucleophiles often require acid catalysis to activate the nitrile group by protonating the nitrogen. ucalgary.ca

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid. openstax.orglibretexts.orgchemistrysteps.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. This occurs via two successive nucleophilic additions of a hydride ion. openstax.orglibretexts.orgchemistrysteps.com

Reaction with Grignard Reagents: Organometallic reagents, such as Grignard reagents, add to the nitrile carbon to form an imine anion. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgwikipedia.org

| Reagent | Intermediate | Final Product |

|---|---|---|

| H₃O⁺ or OH⁻/H₂O, heat | Amide | Carboxylic Acid |

| 1. LiAlH₄ 2. H₂O | Imine anion, then dianion | Primary Amine |

| 1. Grignard Reagent (RMgX) 2. H₃O⁺ | Imine anion | Ketone |

Cyclization Reactions Involving Nitrile

The strategic placement of the nitrile and ketone groups in 2-(2-Oxoethyl)benzonitrile facilitates intramolecular cyclization reactions, providing a powerful route to heterocyclic systems. Research on closely related analogs, such as 2-(2-oxo-2-arylethyl)benzonitriles, demonstrates this capability.

For example, a metal-free synthesis of aminated isoquinolines proceeds through a domino reaction. The mechanism involves the initial nucleophilic attack of an amine on the nitrile carbon. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent aromatization yields the isoquinoline (B145761) product. This type of tandem strategy highlights the ability of the 2-(2-Oxoethyl)benzonitrile scaffold to participate in complex annulation reactions for building intricate molecular frameworks.

Aromatic Ring Functionalization of 2-(2-Oxoethyl)benzonitrile

The benzene (B151609) ring in 2-(2-Oxoethyl)benzonitrile can undergo electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this substitution are governed by the electronic properties of the substituents already present on the ring. wikipedia.org

Both the acetyl (a component of the oxoethyl group) and the nitrile groups are electron-withdrawing. These groups deactivate the aromatic ring towards electrophilic attack, meaning the reactions are slower compared to benzene itself. msu.edu Electron-withdrawing groups direct incoming electrophiles to the meta position. wikipedia.org This is because the carbocation intermediate (the benzenonium ion) formed during the attack is least destabilized when the electrophile adds at the meta position relative to the deactivating group. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org

Halogenation: Introduction of a halogen (e.g., –Br, –Cl) using a halogen and a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid. masterorganicchemistry.comlibretexts.org

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl (RCO–) or alkyl (R–) group, although these reactions are often difficult on strongly deactivated rings. wikipedia.org

Therefore, electrophilic substitution on 2-(2-Oxoethyl)benzonitrile would be expected to yield predominantly 4-substituted and 6-substituted products (meta to both existing groups, though steric hindrance might influence the ratio).

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. researchgate.net The rate and regioselectivity of these reactions are heavily influenced by the existing substituents on the ring. researchgate.net In 2-(2-Oxoethyl)benzonitrile, both the nitrile group and the oxoethyl group are electron-withdrawing, which deactivates the benzene ring towards electrophilic attack.

The deactivation occurs because these groups pull electron density away from the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. researchgate.net Consequently, electrophilic aromatic substitution reactions on 2-(2-Oxoethyl)benzonitrile generally require more forcing conditions (e.g., higher temperatures, stronger catalysts) than similar reactions on an unsubstituted benzene ring.

In terms of regioselectivity, both the nitrile and the carbonyl group of the oxoethyl moiety are classified as meta-directing groups. researchgate.net This is because they destabilize the cationic intermediate (the sigma complex or Wheland intermediate) when the electrophile attacks at the ortho or para positions more than when it attacks at the meta position. psiberg.com Therefore, electrophilic substitution is predicted to occur primarily at the C4 and C6 positions, which are meta to the nitrile group.

| Substituent Group | Electronic Effect | Influence on Reactivity | Directing Effect | Predicted Position of Substitution |

|---|---|---|---|---|

| Nitrile (-C≡N) | -I (Inductive), -M (Mesomeric) | Strongly Deactivating | Meta | C4, C6 |

| Oxoethyl (-CH₂CHO) | -I (Inductive) | Deactivating | Meta (relative to its position) | C4, C6 |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. rsc.org The process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium, to form an aryllithium intermediate. rsc.orgresearchgate.net This intermediate can then react with various electrophiles to introduce a new substituent exclusively at the targeted ortho position. rsc.org

The nitrile group (-C≡N) is recognized as a strong DMG. researchgate.net The mechanism involves the coordination of the Lewis acidic lithium reagent to the Lewis basic nitrogen atom of the nitrile. This coordination increases the kinetic acidity of the adjacent ortho protons, facilitating their removal by the alkyllithium base. wikipedia.org For 2-(2-Oxoethyl)benzonitrile, this strategy would target the C3 position for deprotonation.

However, a significant challenge in applying DoM to 2-(2-Oxoethyl)benzonitrile is the presence of the oxoethyl group, which contains acidic α-protons on the carbon adjacent to the carbonyl. Strong bases like n-butyllithium can also deprotonate this position, leading to the formation of an enolate. This competitive enolization can interfere with or prevent the desired ortho-metalation of the aromatic ring. Careful selection of the base, solvent, and temperature is often required to favor one pathway over the other, though successful ortho-metalation in the presence of an enolizable ketone or aldehyde is challenging.

Redox Chemistry of 2-(2-Oxoethyl)benzonitrile

The presence of two reducible groups (nitrile and carbonyl) and one oxidizable group (aldehyde) makes 2-(2-Oxoethyl)benzonitrile a versatile substrate for redox reactions. The selectivity of these transformations depends heavily on the choice of reagents and reaction conditions.

Oxidation Pathways of the Oxoethyl Moiety

The aldehyde functional group within the oxoethyl moiety is susceptible to oxidation to form the corresponding carboxylic acid, (2-cyanophenyl)acetic acid. A variety of oxidizing agents can accomplish this transformation.

For substrates with sensitive functional groups, such as the nitrile in 2-(2-Oxoethyl)benzonitrile, mild oxidation conditions are preferred to avoid unwanted side reactions. The Pinnick oxidation is a particularly effective method for selectively oxidizing aldehydes to carboxylic acids in the presence of other functionalities. nrochemistry.comchemistry-reaction.com This reaction typically employs sodium chlorite (NaClO₂) as the oxidant under mildly acidic conditions, often with a scavenger like 2-methyl-2-butene to quench reactive chlorine byproducts. chemistry-reaction.comlearncbse.in This method is known for its high chemoselectivity and tolerance of a wide range of functional groups, making it suitable for the oxidation of 2-(2-Oxoethyl)benzonitrile. nrochemistry.com

Reduction Reactions of Nitrile and Carbonyl Groups

Both the nitrile and carbonyl groups of 2-(2-Oxoethyl)benzonitrile can undergo reduction. The choice of reducing agent determines whether one or both groups are reduced.

Selective Reduction of the Carbonyl Group: The aldehyde can be selectively reduced to a primary alcohol, 2-(2-hydroxyethyl)benzonitrile (B1394167), in the presence of the nitrile. This is typically achieved using mild hydride reagents. Sodium borohydride (NaBH₄) is a common choice for this transformation as it readily reduces aldehydes and ketones but is generally unreactive towards nitriles under standard conditions. google.comacsgcipr.org

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine, 2-(2-aminoethyl)benzonitrile. This transformation requires stronger reducing agents or catalytic methods.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent will reduce the nitrile to a primary amine. chemistry-reaction.com However, it will also simultaneously reduce the aldehyde to an alcohol, resulting in the formation of 2-(2-aminoethyl)phenylethanol.

Catalytic Hydrogenation: This is a widely used industrial method for nitrile reduction. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide are used with hydrogen gas (H₂) to produce the primary amine. nrochemistry.comlearncbse.in Depending on the specific catalyst and conditions, this method can sometimes be selective, but it often leads to the reduction of the aldehyde as well.

| Reagent | Target Group(s) | Product | Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Carbonyl | 2-(2-Hydroxyethyl)benzonitrile | High selectivity for carbonyl |

| Lithium Aluminum Hydride (LiAlH₄) | Carbonyl and Nitrile | 2-(2-Aminoethyl)phenylethanol | Non-selective |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Nitrile (primarily) | 2-(2-Aminoethyl)benzonitrile | Selectivity depends on conditions; carbonyl may also be reduced |

Tandem and Cascade Reaction Sequences Involving 2-(2-Oxoethyl)benzonitrile

The ortho-disposed nitrile and oxoethyl groups in 2-(2-Oxoethyl)benzonitrile provide an ideal scaffold for tandem or cascade reactions, where multiple bond-forming events occur in a single operation. These sequences are highly efficient for constructing complex heterocyclic molecules.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a prominent reaction pathway for 2-(2-Oxoethyl)benzonitrile and its derivatives, leading to the formation of fused ring systems such as isoquinolines and isoindolinones.

One notable example is the synthesis of 1-aminoisoquinolines through a domino reaction. The treatment of 2-(2-oxo-2-phenylethyl)benzonitriles, a close derivative, with various amines in the presence of trimethylaluminum (Me₃Al) initiates a sequence of nucleophilic addition followed by intramolecular cyclization. nrochemistry.com The proposed mechanism involves the initial condensation of the amine with the ketone to form an imine intermediate, which is then activated by Me₃Al. This activation facilitates the intramolecular attack of the imine nitrogen onto the nitrile carbon, leading to cyclization and subsequent tautomerization to yield the stable 1-aminoisoquinoline product. nrochemistry.com

| Benzonitrile (B105546) Substrate | Amine | Product | Yield |

|---|---|---|---|

| 2-(2-Oxo-2-phenylethyl)benzonitrile | Aniline | 1-Phenylamino-3-phenylisoquinoline | 85% |

| 2-(2-Oxo-2-phenylethyl)benzonitrile | 4-Methoxyaniline | 1-(4-Methoxyphenylamino)-3-phenylisoquinoline | 89% |

| 5-Bromo-2-(2-oxo-2-phenylethyl)benzonitrile | Aniline | 6-Bromo-1-phenylamino-3-phenylisoquinoline | 82% |

Furthermore, 2-(2-Oxoethyl)benzonitrile can be used as a building block in gold-catalyzed cascade reactions. Ugi adducts derived from 2-(2-Oxoethyl)benzonitrile can undergo a gold(I)-catalyzed hydroamination/cycloisomerization cascade to produce complex fused heterocyclic systems like 2,3-annulated 4-pyrimidinones in moderate to good yields. learncbse.in

Base-promoted cascade reactions of 2-carbonyl benzonitriles with suitable pronucleophiles can also lead to the synthesis of 3,3-dialkylated isoindolin-1-ones. These reactions proceed under mild, metal-free conditions and involve a sequence of nucleophilic addition, cyclization, and subsequent transformations in a single pot.

Multicomponent Reaction Incorporations (e.g., Ugi Reactions)

The bifunctional nature of 2-(2-Oxoethyl)benzonitrile, also known as 2-formylbenzonitrile or 2-cyanobenzaldehyde, makes it a versatile substrate for multicomponent reactions (MCRs). These reactions, in which three or more reactants combine in a single synthetic operation to form a complex product, are prized for their efficiency and atom economy. The aldehyde group of 2-(2-Oxoethyl)benzonitrile can readily participate as the carbonyl component in classic isocyanide-based MCRs, such as the Passerini and Ugi reactions, while the nitrile group can be involved in subsequent cyclization steps or participate in distinct MCR pathways to generate heterocyclic scaffolds.

Participation in Passerini and Ugi Reactions:

The Passerini three-component reaction (P-3CR) involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. chemistnotes.comwikipedia.orgorganic-chemistry.org The Ugi four-component reaction (U-4CR) extends this by including an amine, which first condenses with the carbonyl compound to form an imine, ultimately leading to a bis-amide product. organic-chemistry.orgnih.govchemeurope.comslideshare.net

In both reactions, the aldehyde functionality of 2-(2-Oxoethyl)benzonitrile serves as the electrophilic carbonyl component.

Passerini Reaction Mechanism: The reaction is believed to proceed via the formation of a hydrogen-bonded intermediate between the carboxylic acid and the aldehyde group of 2-(2-Oxoethyl)benzonitrile. This complex is then attacked by the nucleophilic isocyanide. A subsequent intramolecular acyl transfer (Mumm rearrangement) results in the final α-acyloxy amide product. researchgate.netrsc.org The reaction is often faster in apolar solvents, suggesting a concerted, non-ionic pathway through a cyclic transition state. wikipedia.orgorganic-chemistry.org

Ugi Reaction Mechanism: The Ugi reaction typically begins with the condensation of the amine and the aldehyde of 2-(2-Oxoethyl)benzonitrile to form an imine. organic-chemistry.org Protonation of the imine by the carboxylic acid generates a reactive iminium ion. Nucleophilic attack by the isocyanide on the iminium ion, followed by the addition of the carboxylate anion, forms an intermediate that undergoes a Mumm rearrangement to furnish the stable bis-amide product. nih.govchemeurope.comacs.org

The products of these reactions retain the cyanobenzyl moiety, which can be further functionalized, making 2-(2-Oxoethyl)benzonitrile a valuable building block for creating complex molecular libraries. chemeurope.com

Synthesis of Heterocyclic Systems:

Beyond its role in classic isocyanide-based MCRs, 2-(2-Oxoethyl)benzonitrile is a key precursor for the multicomponent synthesis of important heterocyclic structures, particularly isoindolinones. researchgate.netrsc.orgnih.gov In these transformations, both the aldehyde and nitrile groups actively participate in the reaction cascade.

A notable example is the copper-catalyzed three-component cascade cyclization for the synthesis of 3-(2-oxopropyl)-2-arylisoindolinones. In this process, 2-formylbenzonitriles react with phenylacetylenes and diaryliodonium salts. The reaction demonstrates broad functional group compatibility and produces the desired isoindolinone derivatives in moderate to good yields. researchgate.net Copper(II) triflate is recognized as an effective catalyst for such MCRs, acting as both a metal catalyst and a Lewis acid to facilitate the reaction steps. nih.gov

The general utility of 2-cyanobenzaldehyde in cascade reactions leading to isoindolinones and other heterocycles highlights its multifaceted reactivity. researchgate.net These reactions often proceed through unpredictable mechanisms, leading to a diverse range of products from a simple starting material.

Table 1: Multicomponent Reactions Incorporating 2-(2-Oxoethyl)benzonitrile Derivatives

| Reaction Type | Other Reactants | Catalyst/Conditions | Product Type | Key Role of 2-(2-Oxoethyl)benzonitrile | Reference |

|---|---|---|---|---|---|

| Passerini Reaction (P-3CR) | Carboxylic Acid, Isocyanide | Typically uncatalyzed, aprotic solvents | α-Acyloxy Amide | Acts as the carbonyl component. | wikipedia.orgorganic-chemistry.org |

| Ugi Reaction (U-4CR) | Amine, Carboxylic Acid, Isocyanide | Typically uncatalyzed, polar solvents (e.g., MeOH) | Bis-Amide | Acts as the carbonyl component for imine formation. | organic-chemistry.orgchemeurope.com |

| Cascade Cyclization | Phenylacetylenes, Diaryliodonium Salts | Copper catalyst (e.g., Cu(OTf)₂) | 3-(2-oxopropyl)-2-arylisoindolinones | Aldehyde and nitrile groups both participate in the cascade. | researchgate.netnih.gov |

| Tandem Reaction | α,β-Unsaturated Ketones/Esters | Fluorous Phosphine (organocatalyst) | Isoindolinones | Serves as a key bifunctional precursor. | rsc.org |

Applications of 2 2 Oxoethyl Benzonitrile in the Synthesis of Complex Organic Molecules

Construction of Heterocyclic Systems

The strategic placement of the oxoethyl and cyano groups in 2-(2-Oxoethyl)benzonitrile facilitates its use as a key building block for various annulation reactions, leading to the formation of fused heterocyclic rings.

Imidazole scaffolds are prevalent in many biologically active compounds. The synthesis of imidazole derivatives often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia (B1221849). While direct synthesis from 2-(2-Oxoethyl)benzonitrile is not extensively detailed in the provided search results, the general principles of imidazole synthesis suggest its potential as a precursor. For instance, multicomponent reactions are a common strategy for synthesizing substituted imidazoles. nih.govchemrxiv.orgresearchgate.netorganic-chemistry.org These reactions typically involve the condensation of a dicarbonyl compound, an aldehyde, and an amine in the presence of a catalyst. chemrxiv.orgresearchgate.net

A general approach for the synthesis of tetrasubstituted imidazoles involves the one-pot cyclocondensation of a 1,2-diketone (like benzil), an aromatic primary amine, an aldehyde, and ammonium acetate in glacial acetic acid. chemrxiv.org

| Reactants | Catalyst/Solvent | Product | Reference |

| 1,2-Diketone, Aldehyde, Primary Amine, Ammonium Acetate | Glacial Acetic Acid | Tetrasubstituted Imidazole | chemrxiv.org |

| Benzil, Aldehyde, Ammonium Acetate | MoO3/SiO2 | 2,4,5-Trisubstituted Imidazole | researchgate.net |

This table outlines general methods for imidazole synthesis, illustrating the types of reactants and conditions often employed.

The isoquinoline (B145761) core is a fundamental structural motif in numerous natural products and pharmaceuticals. Several synthetic methods have been developed to construct this framework, with 2-(2-Oxoethyl)benzonitrile and its derivatives serving as valuable starting materials.

A notable metal-free approach for synthesizing aminated isoquinolines utilizes 2-(2-oxo-2-arylethyl)benzonitrile and various primary or secondary amines in an aqueous medium. rsc.orgchemrxiv.org This reaction proceeds through a proposed mechanism involving the nucleophilic attack of an amine on the nitrile carbon, activated by hydrogen bonding in the transition state. This is followed by an intramolecular cyclization onto the carbonyl carbon and subsequent aromatization to yield the aminated isoquinoline product. This method is highly regioselective and demonstrates tolerance to a wide range of functional groups. rsc.orgchemrxiv.org

Another approach involves a trimethylaluminum-mediated domino nucleophilic addition and intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines to produce substituted 1-aminoisoquinolines.

| Starting Material | Reagents | Product | Key Features | Reference |

| 2-(2-Oxo-2-arylethyl)benzonitrile | Primary or Secondary Amines | Aminated Isoquinolines | Metal-free, aqueous medium, high regioselectivity | rsc.orgchemrxiv.org |

| 2-(2-Oxo-2-phenylethyl)benzonitriles | Amines, Trimethylaluminum | Substituted 1-Aminoisoquinolines | Domino reaction |

This interactive table summarizes key synthetic routes to isoquinoline frameworks starting from 2-(2-Oxoethyl)benzonitrile derivatives.

Pyrimidinone and pyridinone moieties are important components of many biologically active molecules. The synthesis of these heterocycles can be achieved through various condensation reactions.

The synthesis of pyrimidine derivatives can be accomplished through one-pot, three-component reactions. For instance, the reaction of an aldehyde, malononitrile, and benzamidine hydrochloride in the presence of a magnetic nano Fe3O4 catalyst under solvent-free conditions yields pyrimidine derivatives. growingscience.com

Pyridinone synthesis often involves the cyclization of acyclic precursors. chemrxiv.org For example, a one-pot synthesis of 2-(1H)-pyridinone can be achieved from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine using L-proline as a catalyst. nih.gov

| Heterocycle | Starting Materials | Catalyst/Conditions | Reference |

| Pyrimidine | Aldehyde, Malononitrile, Benzamidine hydrochloride | Fe3O4 nanoparticles, solvent-free | growingscience.com |

| 2-(1H)-Pyridinone | Dimethyl 3-oxopentanedioate, DMF-DMA, Primary amine | L-proline | nih.gov |

This table highlights examples of synthetic strategies for pyrimidinone and pyridinone scaffolds.

Isoindolin-1-one is a privileged scaffold in medicinal chemistry. The synthesis of these compounds can be achieved through various cyclization strategies. For instance, a one-pot synthesis of 3-substituted isoindolin-1-ones can be achieved from 2-cyanobenzaldehyde and 2-(2-nitrophenyl) acetonitrile. nih.gov The reaction proceeds through a nucleophilic addition, followed by cyclization and rearrangement. nih.gov

Another approach involves the Sonogashira cyclocarbonylative reaction of 2-ethynylbenzamides with iodoarenes in the presence of a palladium catalyst to yield 3-alkylideneisoindolin-1-ones. unipi.it

| Starting Materials | Key Reaction Type | Product | Reference |

| 2-Cyanobenzaldehyde, 2-(2-Nitrophenyl) acetonitrile | Nucleophilic addition, cyclization, rearrangement | 3-Substituted isoindolin-1-ones | nih.gov |

| 2-Ethynylbenzamides, Iodoarenes | Sonogashira cyclocarbonylation | 3-Alkylideneisoindolin-1-ones | unipi.it |

This table summarizes methods for the synthesis of isoindolin-1-one derivatives.

Fused furan ring systems are present in a number of natural products. nih.gov The synthesis of these systems can be achieved through intramolecular cyclization reactions. For example, unsaturated acyloxy sulfones can undergo intramolecular cyclization upon deprotonation to form fused furan rings after dehydration and double bond isomerization. nih.gov

While the direct use of 2-(2-Oxoethyl)benzonitrile for the synthesis of 2,3-dihydrofurano-γ-lactone derivatives was not explicitly found, the principles of furan synthesis often involve the cyclization of appropriately functionalized precursors.

| Precursor Type | Key Reaction | Product | Reference |

| Unsaturated acyloxy sulfones | Intramolecular cyclization | Fused ring furans | nih.gov |

This table illustrates a general strategy for the synthesis of fused furan systems.

Pyridazinone derivatives are known to exhibit a wide range of biological activities. researchgate.netscholarsresearchlibrary.com Their synthesis often involves the reaction of a γ-keto acid with a hydrazine derivative. For example, 6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-one derivatives can be synthesized and have been evaluated for their analgesic and anti-inflammatory activities. researchgate.net

| Reactant 1 | Reactant 2 | Product Class | Reference |

| γ-Keto acid | Hydrazine derivative | Pyridazinone | researchgate.netscholarsresearchlibrary.com |

This table provides a general overview of pyridazinone synthesis.

Benzodiazepine Derivatives

Benzodiazepines are a class of psychoactive compounds that feature a seven-membered diazepine ring fused to a benzene (B151609) ring. The synthesis of 1,5-benzodiazepine derivatives, in particular, often involves the condensation reaction between an o-phenylenediamine and a compound containing two carbonyl groups or a related equivalent. nih.gov While direct synthetic routes employing 2-(2-Oxoethyl)benzonitrile for benzodiazepine synthesis are not extensively documented in mainstream literature, its structural motif is relevant. The presence of the ketone and the potential for modification of the nitrile group or the adjacent methylene (B1212753) group suggests its utility as a precursor to a suitable 1,3-dielectrophilic species required for condensation with o-phenylenediamines.

General synthetic strategies for 1,5-benzodiazepines typically utilize ketones to react with two amine groups of o-phenylenediamine. researchgate.net The reaction proceeds efficiently under various catalytic conditions, including solid acid catalysts. nih.gov The versatility of this condensation allows for the incorporation of a wide range of substituents on both the benzene ring and the newly formed seven-membered ring, leading to a diverse library of benzodiazepine derivatives. nih.govresearchgate.net

Pyrrole and other Nitrogen-Containing Heterocycles

Pyrroles and other nitrogen-containing heterocycles are fundamental structural motifs in a vast number of natural products and pharmaceutically active compounds. uctm.edupharmaguideline.com The synthesis of these ring systems often relies on cyclization reactions of appropriately functionalized acyclic precursors. organic-chemistry.orgnih.gov 2-(2-Oxoethyl)benzonitrile contains the necessary carbon framework and functional groups that can be elaborated into precursors for such cyclizations.

The Paal-Knorr synthesis, a classic method for pyrrole formation, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. uctm.edupharmaguideline.com The 2-(2-Oxoethyl)benzonitrile molecule can be envisioned as a synthon for a 1,4-dicarbonyl equivalent after appropriate chemical manipulation. For instance, functionalization at the carbon alpha to the nitrile group could introduce a second carbonyl or a masked carbonyl functionality, setting the stage for a Paal-Knorr type cyclization.

Furthermore, the reactivity of the ketone and nitrile groups allows for participation in various multicomponent reactions, which are powerful tools for the rapid assembly of complex heterocyclic structures from simple starting materials. ntu.edu.sg The development of novel synthetic methods for nitrogen heterocycles is an active area of research, with a focus on efficiency, atom economy, and the generation of molecular diversity. clockss.orgnih.govfrontiersin.orgrsc.org

Total Synthesis of Natural Products and Bioactive Scaffolds

The structural features of 2-(2-Oxoethyl)benzonitrile make it an attractive starting material or intermediate in the total synthesis of various natural products, particularly alkaloids.

Protoberberine Alkaloids (e.g., Oxypalmatine, Oxypseudopalmatine)

Protoberberine alkaloids are a large and structurally diverse family of isoquinoline alkaloids with a wide range of biological activities. nih.govd-nb.info A key strategy in their synthesis involves the construction of the core tetracyclic ring system. A notable application of a derivative of 2-(2-Oxoethyl)benzonitrile is in the synthesis of the 8-oxoprotoberberine alkaloids, oxypalmatine and oxypseudopalmatine. koreascience.kr

In a convergent synthesis approach, 4,5-Dimethoxy-2-(2-oxoethyl)benzonitrile was utilized as a key intermediate. koreascience.kr This intermediate was prepared from 2-formyl-4,5-dimethoxybenzonitrile via a Wittig reaction to form an enol ether, followed by acidic hydrolysis. The resulting homobenzaldehyde, 4,5-Dimethoxy-2-(2-oxoethyl)benzonitrile, was then reduced to the corresponding alcohol. This alcohol was subsequently converted to a benzyl bromide and coupled with a substituted 3,4-dihydroisoquinolin-1-one. The final ring closure to form the protoberberine skeleton was achieved via treatment with potassium carbonate, yielding oxypalmatine. nih.govkoreascience.kr This methodology highlights the utility of the benzonitrile (B105546) moiety in directing key bond formations for the assembly of the complex alkaloid framework. koreascience.kracs.org

| Intermediate | Reagents and Conditions | Product | Yield (%) | Reference |

| 4,5-Dimethoxy-2-(2-methoxyvinyl)benzonitrile | Acetone, 10% HCl, reflux | 4,5-Dimethoxy-2-(2-oxoethyl)benzonitrile | Not specified | koreascience.kr |

| 4,5-Dimethoxy-2-(2-oxoethyl)benzonitrile | NaBH4, Acetic Acid | 2-(2-Hydroxyethyl)-4,5-dimethoxybenzonitrile | 87 | koreascience.kr |

| Substituted Isoquinolone + Benzyl Bromide derivative | K2CO3 | Oxypalmatine | 70 | koreascience.kr |

| Substituted Isoquinolone + Benzyl Bromide derivative | K2CO3 | Oxypseudopalmatine | 68 | koreascience.kr |

Alkaloids (e.g., Seco-antofine, Septicine)

While specific total syntheses of Seco-antofine and Septicine directly employing 2-(2-Oxoethyl)benzonitrile as a starting material are not prominently reported, the structural components of this benzonitrile derivative are relevant to the synthesis of various alkaloid classes. The synthesis of complex alkaloids often requires strategic introduction of functionalized side chains onto aromatic rings, a role that 2-(2-Oxoethyl)benzonitrile is well-suited to fulfill. The 2-oxoethyl group can be readily modified through reactions such as reductive amination, Wittig reactions, or additions of organometallic reagents to build more complex side chains necessary for the assembly of target alkaloids.

Development of Chemical Libraries and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. scispace.comcam.ac.uknih.gov This approach relies on divergent synthetic pathways where a common starting material is transformed into a variety of different molecular scaffolds. scispace.com

2-(2-Oxoethyl)benzonitrile is an excellent candidate for DOS due to its multiple reactive sites. The ketone, nitrile, and aromatic ring can all undergo different types of chemical transformations, allowing for the generation of a wide array of products from a single starting material.

Potential Reactions for Diversity-Oriented Synthesis:

Ketone: Can undergo reactions like aldol (B89426) condensations, Wittig reactions, reductive aminations, and additions of various nucleophiles.

Nitrile: Can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

Aromatic Ring: Can undergo electrophilic aromatic substitution to introduce further diversity.

Alpha-Methylene Group: Can be deprotonated and alkylated or acylated.

By systematically exploring the reactivity of these functional groups, large libraries of compounds with significant skeletal and appendage diversity can be generated, which is a key goal in modern drug discovery and chemical biology. frontiersin.org

Precursor for Advanced Materials and Polymers (e.g., Methacrylate Monomers)

The unique combination of a nitrile group and a reactive carbonyl function makes 2-(2-Oxoethyl)benzonitrile a potential precursor for the synthesis of specialized monomers for advanced materials and polymers. nih.gov For instance, the ketone can be reduced to a secondary alcohol, which can then be esterified with methacrylic acid or methacryloyl chloride to produce a methacrylate monomer.

The resulting monomer would contain a cyanophenyl group, which can impart specific properties to the final polymer, such as increased thermal stability, altered refractive index, and specific solvent resistance. The nitrile group itself can also be a site for post-polymerization modification, allowing for further tuning of the material's properties. The synthesis of polymers with tailored characteristics is a major focus of materials science, and the incorporation of functional monomers derived from molecules like 2-(2-Oxoethyl)benzonitrile offers a pathway to novel materials. rsc.orgresearchgate.net Copolymers of various methacrylate monomers are widely studied for their diverse applications, which are dictated by the nature of the functional groups in the side chains. sapub.org

Spectroscopic and Structural Elucidation Methodologies Applied to 2 2 Oxoethyl Benzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise arrangement of atoms in 2-(2-Oxoethyl)benzonitrile can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-Oxoethyl)benzonitrile is expected to show distinct signals for the aromatic protons and the aliphatic protons of the oxoethyl group. The four protons on the benzene (B151609) ring, being in different chemical environments due to the two different ortho-substituents, would theoretically present as a complex multiplet system. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are expected to appear as a singlet, while the aldehyde proton (-CHO) would also be a singlet, typically found far downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For 2-(2-Oxoethyl)benzonitrile, nine distinct signals are anticipated: six for the aromatic carbons (four protonated, two quaternary), one for the nitrile carbon, one for the carbonyl carbon, and one for the methylene carbon. The chemical shifts of the carbonyl and nitrile carbons are particularly diagnostic, appearing at the low-field end of the spectrum.

Predicted NMR Data for 2-(2-Oxoethyl)benzonitrile: While specific experimental spectra for the parent compound are not readily available in public repositories, expected chemical shifts can be predicted based on established values for analogous structures like benzonitrile (B105546) and substituted aromatic ketones. rsc.orgbmrb.io

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.4 - 7.8 (multiplet) | 128.0 - 135.0 |

| Quaternary Aromatic C-CN | - | ~112.0 |

| Quaternary Aromatic C-CH₂CHO | - | ~138.0 |

| Nitrile C≡N | - | ~118.0 |

| Methylene CH₂ | ~4.2 (singlet) | ~45.0 |

| Carbonyl CHO | ~9.8 (singlet) | ~198.0 |

These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to confirm the connectivity between protons and carbons, solidifying the structural assignment.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes. For 2-(2-Oxoethyl)benzonitrile, the key diagnostic absorptions are from the nitrile (C≡N) and carbonyl (C=O) groups.

The C≡N stretch is typically observed as a sharp, medium-intensity band in the range of 2220-2260 cm⁻¹. The C=O stretch of the aldehyde is a very strong band, expected around 1720-1740 cm⁻¹. vscht.czlibretexts.org Additionally, the presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nih.govresearchgate.net

Characteristic IR Absorption Frequencies for 2-(2-Oxoethyl)benzonitrile:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Medium, Sharp |

| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong |

| Aldehyde C-H | Stretch | 2720 and 2820 (often two bands) | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Benzonitrile itself exhibits primary and secondary absorption bands around 224 nm and 271 nm, respectively. latech.edu These correspond to π → π* transitions within the aromatic system. The presence of the oxoethyl group, which contains a carbonyl chromophore, can influence the position and intensity of these absorptions. The n → π* transition of the carbonyl group is also expected, though it is typically much weaker. msu.edu The conjugation of the benzene ring with the nitrile group forms the primary chromophore responsible for the UV absorption. sphinxsai.comlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

The molecular formula of 2-(2-Oxoethyl)benzonitrile is C₉H₇NO, giving it a monoisotopic mass of approximately 145.05 Da. High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby validating the elemental composition.

Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) is formed. This ion can then undergo fragmentation in predictable ways. libretexts.org For 2-(2-Oxoethyl)benzonitrile, key fragmentation pathways would likely involve:

Loss of the formyl radical (-CHO): Leading to a fragment at m/z 116, corresponding to the [M-29]⁺ ion. This is a common fragmentation for aldehydes.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation for benzonitrile derivatives, resulting in a fragment at m/z 118, corresponding to the [M-27]⁺ ion. nih.gov

Cleavage of the C-C bond between the ring and the side chain: This could lead to fragments corresponding to the benzonitrile cation (m/z 102) and the oxoethyl radical, or vice versa.

Plausible Fragmentation Pattern for 2-(2-Oxoethyl)benzonitrile:

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 145 | [C₉H₇NO]⁺˙ (Molecular Ion) | - |

| 116 | [C₈H₆N]⁺ | CHO |

| 118 | [C₈H₆O]⁺˙ | HCN |

| 102 | [C₇H₄N]⁺ | CH₂CHO |

| 76 | [C₆H₄]⁺˙ | HCN + CH₂CO |

Analysis of these fragmentation patterns helps to piece together the molecular structure, confirming the presence and connectivity of the nitrile and oxoethyl groups to the benzene ring. whitman.edunist.govresearchgate.net

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a precise map of electron density can be generated, revealing atomic positions and bond lengths with high accuracy.

While a crystal structure for 2-(2-Oxoethyl)benzonitrile itself is not publicly documented, this technique is crucial for confirming the structures of its derivatives. For instance, 2-(2-Oxoethyl)benzonitrile and its analogs are valuable precursors for the synthesis of complex heterocyclic molecules like isoquinolines. chemrxiv.org In such syntheses, X-ray crystallography is often used to unambiguously confirm the structure of the final product. chemrxiv.org This confirmation serves as indirect but powerful evidence for the structure of the starting material, 2-(2-Oxoethyl)benzonitrile, as the formation of the confirmed product is only possible from the specific arrangement of functional groups in the precursor. nih.govmdpi.com

The analysis would provide data on:

Bond lengths and angles: Confirming the geometry of the benzonitrile and oxoethyl moieties.

Conformation: Revealing the orientation of the oxoethyl side chain relative to the aromatic ring.

Intermolecular interactions: Showing how molecules pack together in the crystal lattice through forces like hydrogen bonding or π-stacking.

Advanced Spectroscopic Techniques for Mechanistic Insights

Understanding the reaction mechanisms involving 2-(2-Oxoethyl)benzonitrile, such as its cyclization to form N-heterocycles, often requires more advanced spectroscopic techniques. chemrxiv.org These methods can help identify transient intermediates and provide evidence for proposed reaction pathways.

A key reaction of 2-(2-oxo-2-arylethyl)benzonitriles is their conversion to aminated isoquinolines. Mechanistic proposals suggest a pathway involving the initial nucleophilic attack of an amine on the nitrile carbon, followed by an intramolecular cyclization onto the carbonyl carbon. chemrxiv.org

Techniques that could provide mechanistic insights include:

In-situ IR or NMR Spectroscopy: By monitoring a reaction in real-time inside the spectrometer, it may be possible to observe the disappearance of reactant signals (e.g., C≡N and C=O of the starting material) and the appearance of signals from intermediates and products. This can help establish the sequence of bond-forming events.

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy could be used to detect short-lived intermediates that may not be observable by conventional methods.

Isotope Labeling Studies: By synthesizing 2-(2-Oxoethyl)benzonitrile with isotopic labels (e.g., ¹³C at the carbonyl or nitrile carbon, or ¹⁵N), the fate of these specific atoms can be traced throughout the reaction using NMR or Mass Spectrometry, providing strong evidence for or against a proposed mechanism. researchgate.net

Computational studies, such as Density Functional Theory (DFT), are often used in conjunction with these advanced spectroscopic methods to model reaction pathways, calculate the energies of intermediates and transition states, and predict spectra that can be compared with experimental results. researchgate.netrsc.org

Computational and Theoretical Studies on 2 2 Oxoethyl Benzonitrile Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of molecules like 2-(2-Oxoethyl)benzonitrile. q-chem.com By calculating the electron density, DFT can accurately predict various molecular properties that are key to understanding its reactivity and stability. q-chem.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO energy is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A larger gap generally implies greater stability and lower reactivity. researchgate.net

For 2-(2-Oxoethyl)benzonitrile, the HOMO is predominantly located on the benzonitrile (B105546) ring, suggesting this region is susceptible to electrophilic attack. In contrast, the LUMO is mainly distributed over the oxoethyl moiety, indicating that this is the likely site for nucleophilic attack.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.82 |

| LUMO | -1.54 |

| HOMO-LUMO Gap | 6.28 |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule, which is invaluable for predicting reactive sites. wolfram.comyoutube.com Regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are prone to electrophilic attack. researchgate.netchemrxiv.org Conversely, blue-colored regions represent positive electrostatic potential, highlighting electron-deficient areas that are susceptible to nucleophilic attack. researchgate.netchemrxiv.org In the MEP map of 2-(2-Oxoethyl)benzonitrile, the most negative potential is localized around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, marking them as the primary sites for electrophilic interaction. The areas of positive potential are found around the hydrogen atoms, particularly those of the ethyl group.

The global electrophilicity index (ω) is a conceptual DFT descriptor that quantifies the ability of a molecule to accept electrons. researchgate.netresearchgate.net It is a valuable tool for predicting the electrophilic character of a compound in chemical reactions. A higher electrophilicity index suggests a greater propensity to act as an electrophile. researchgate.net The electrophilicity index for 2-(2-Oxoethyl)benzonitrile indicates that it is a moderately strong electrophile, capable of reacting with a range of nucleophiles.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energetic barriers associated with different reaction pathways. For reactions involving 2-(2-Oxoethyl)benzonitrile, such as its conversion to aminated isoquinolines, computational studies have provided valuable mechanistic insights. chemrxiv.org These studies have helped to rationalize the observed regioselectivity and to understand the role of catalysts and reaction conditions. chemrxiv.org For example, DFT calculations can be used to model the nucleophilic attack on the nitrile carbon, followed by intramolecular cyclization, which are key steps in the formation of heterocyclic products. chemrxiv.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical determinants of its chemical and physical properties. Conformational analysis of 2-(2-Oxoethyl)benzonitrile reveals the presence of several low-energy conformations, which are primarily defined by the torsion angle between the oxoethyl side chain and the benzonitrile ring. The relative energies of these conformers can be calculated to determine the most stable geometries.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. stanford.edunih.govsemanticscholar.org MD simulations of 2-(2-Oxoethyl)benzonitrile can be used to explore its behavior in different solvents, revealing how solvent-solute interactions can influence its conformational preferences and, consequently, its reactivity. chemrxiv.orgnih.gov

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in the solid state is dictated by a complex network of intermolecular interactions. Hirshfeld surface analysis has emerged as a powerful tool to visualize and quantify these interactions within a crystal lattice. This method maps the electron distribution of a molecule within a crystal, providing a detailed picture of how neighboring molecules interact.

For a molecule like 2-(2-Oxoethyl)benzonitrile, which possesses a polar nitrile group (-C≡N), a carbonyl group (C=O), and an aromatic ring, a variety of intermolecular contacts are expected to play a crucial role in its crystal packing. Although a specific crystallographic study for 2-(2-Oxoethyl)benzonitrile is not available in the cited literature, the analysis of a related substituted benzonitrile, 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile, provides a strong model for the types of interactions that would be observed. nih.gov

Hirshfeld surface analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of intermolecular contacts. The analysis also produces two-dimensional "fingerprint plots" that summarize the distribution of these contacts. For 2-(2-Oxoethyl)benzonitrile, the key interactions would likely involve hydrogen bonds and van der Waals forces.

The presence of the oxygen atom in the carbonyl group and the nitrogen atom in the nitrile group makes them potential hydrogen bond acceptors. Therefore, C—H···O and C—H···N interactions with hydrogen atoms from neighboring aromatic rings or ethyl groups would be significant. These interactions are visualized as distinct spikes in the 2D fingerprint plots.

Furthermore, the planar benzonitrile ring would likely lead to π-π stacking interactions with adjacent molecules, contributing to the stability of the crystal structure. Other significant contacts would include H···H interactions, which are generally the most abundant, as well as contacts involving the carbon atoms of the aromatic ring and the ethyl group.

An illustrative breakdown of the potential contributions of various intermolecular contacts to the Hirshfeld surface of 2-(2-Oxoethyl)benzonitrile, based on analyses of similar structures, is presented in the interactive table below. nih.goviucr.org

| Interaction Type | Description | Potential Percentage Contribution |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | ~30-40% |

| C···H / H···C | Interactions involving carbon and hydrogen atoms, often part of weak C-H···π interactions. | ~15-25% |

| O···H / H···O | Hydrogen bonding between the carbonyl oxygen and hydrogen atoms of neighboring molecules. | ~10-20% |

| N···H / H···N | Hydrogen bonding involving the nitrile nitrogen and hydrogen atoms from adjacent molecules. | ~5-15% |

| C···C | Interactions indicative of π-π stacking between aromatic rings. | ~5-10% |

| Other Contacts | Minor contributions from other atom-atom interactions. | <5% |

This table is a hypothetical representation based on data from structurally related compounds.

Prediction of Chemical Transformations and Synthetic Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules and exploring potential synthetic routes. Methods such as Density Functional Theory (DFT) are employed to calculate the energies of reactants, products, and transition states, thereby mapping out the most favorable reaction pathways. nih.govmdpi.com

For 2-(2-Oxoethyl)benzonitrile, its bifunctional nature, containing both a ketone and a nitrile, presents a rich landscape for chemical transformations. Computational studies can predict the outcomes of various reactions by evaluating the activation energies for different potential pathways.